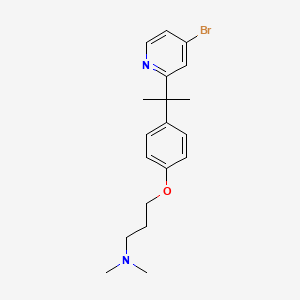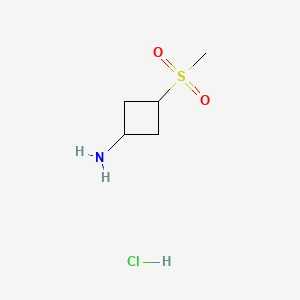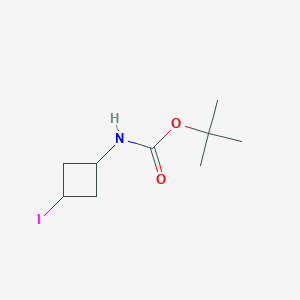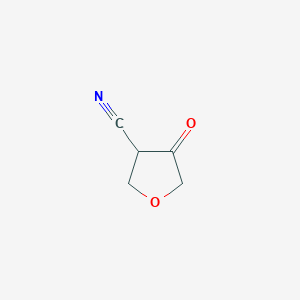
3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Deuterated Herbicides : A study by Yang and Lu (2010) discusses the synthesis of deuterated derivatives of herbicidal compounds, including one structurally related to the chemical of interest. These derivatives are used as tracers in metabolism and degradation studies of herbicides, providing insights into environmental impact assessments and the development of safer agricultural chemicals (Yang & Lu, 2010).
Antitrypanosomal Activity : Pereira, de Castro, and Durán (1998) reported on derivatives of propenamine, including a bromo derivative, showing significant activity against Trypanosoma cruzi infection in mice, suggesting potential applications in treating Chagas' disease (Pereira, de Castro, & Durán, 1998).
α₁-Adrenoceptor Antagonists : Xi et al. (2011) designed DDPH analogs, modifying the aromatic ring to improve pharmacological profiles. These analogs, by inhibiting α₁-adrenoceptors, have potential in treating conditions like hypertension, indicating the versatility of modifications on the basic structure for therapeutic uses (Xi et al., 2011).
Properties
IUPAC Name |
3-[4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O/c1-19(2,18-14-16(20)10-11-21-18)15-6-8-17(9-7-15)23-13-5-12-22(3)4/h6-11,14H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGSAVLHOFYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCN(C)C)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1529562.png)

![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)


![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)







![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
